tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate
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Overview
Description
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique configuration, which includes a tert-butyl group, a hydroxy group, and a spiro linkage between an indene and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Spirocyclization: The spiro linkage is formed through a cyclization reaction, often involving a nucleophilic attack on a carbonyl group followed by ring closure.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a piperidine moiety.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloride in the presence of a base, such as triethylamine.
Hydroxylation: The hydroxy group is introduced through an oxidation reaction, often using reagents like tert-butyl hydroperoxide.
Industrial Production Methods
Industrial production of tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like tert-butyl hydroperoxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydroxylation: The tert-butyl group can undergo hydroxylation to form primary alcohols.
Common Reagents and Conditions
Oxidizing Agents: tert-butyl hydroperoxide, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., triethylamine)
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides conformational rigidity, enhancing binding affinity. The tert-butyl group contributes to the compound’s steric bulk, influencing its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate: Unique due to its spirocyclic structure and tert-butyl group.
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate analogs: Similar compounds with variations in the substituents on the indene or piperidine rings.
Properties
Molecular Formula |
C18H25NO3 |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl (1R)-1-hydroxyspiro[3H-indene-2,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-16(2,3)22-15(20)18(21)14-7-5-4-6-13(14)12-17(18)8-10-19-11-9-17/h4-7,19,21H,8-12H2,1-3H3/t18-/m1/s1 |
InChI Key |
QJQYAOYPTNQVRX-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@]1(C2=CC=CC=C2CC13CCNCC3)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1(C2=CC=CC=C2CC13CCNCC3)O |
Origin of Product |
United States |
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